Benzyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate
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Description
The compound “3-Oxo-3,4-dihydro-2H-quinoxaline-1,7-dicarboxylic acid 1-tert-butyl ester” is a pharmaceutical building block . It has a molecular formula of C14H16N2O5 and a molecular weight of 292.2908 .
Synthesis Analysis
While specific synthesis methods for “Benzyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate” are not available, related compounds such as “Substituted 3,4-dihydroquinoxaline-2 (1H) -one” have been studied . The synthesis of these compounds often involves complex organic reactions .Molecular Structure Analysis
The molecular structure of “3-Oxo-3,4-dihydro-2H-quinoxaline-1,7-dicarboxylic acid 1-tert-butyl ester” consists of 14 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-Oxo-3,4-dihydro-2H-quinoxaline-1,7-dicarboxylic acid 1-tert-butyl ester” include a molecular weight of 292.2908 . More specific properties such as boiling point, melting point, and density are not available .Scientific Research Applications
Synthesis and Hydrolysis Studies
Research has explored the synthesis and hydrolysis of compounds related to Benzyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate. For instance, Iwanami et al. (1964) investigated the hydrolysis of various compounds, including 2-oxo-3-ethoxycarbonylmethylene-1,2, 3,4-tetrahydrobenzoquinoxaline, related to the this compound structure (Iwanami et al., 1964).
Kornblum Reaction in Synthesis
Mamedov et al. (2002) developed a method for synthesizing 3-benzoyl-2-oxo-1,2-dihydroquinoxaline, a compound related to this compound, by employing the Kornblum reaction (Mamedov et al., 2002).
Novel Amide Synthesis via Photolysis
Carlock et al. (1977) reported a noteworthy improvement in the synthesis of amides of indole-3-carboxylic acid, including structures related to this compound, via the photolysis of 3-diazo-4-oxo-3,4-dihydroquinoline (Carlock et al., 1977).
Structural Analysis through NMR and UV Spectra
Mondelli and Merlini (1966) conducted studies on NMR and UV spectra of certain derivatives, including those related to this compound, to understand tautomeric equilibria and the impact of solvent and heterocycle nature (Mondelli & Merlini, 1966).
Research in Electrochemical Detoxification
Pulgarin et al. (1994) explored the electrochemical detoxification of a 1,4-benzoquinone solution in wastewater treatment, contributing to the understanding of oxidation processes relevant to compounds like this compound (Pulgarin et al., 1994).
Properties
IUPAC Name |
benzyl 3-oxo-2,4-dihydroquinoxaline-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15-10-18(14-9-5-4-8-13(14)17-15)16(20)21-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJVGCYRIIUFKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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